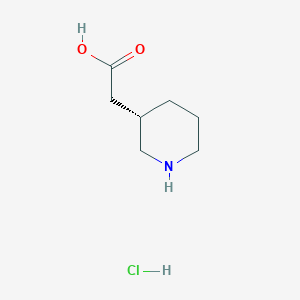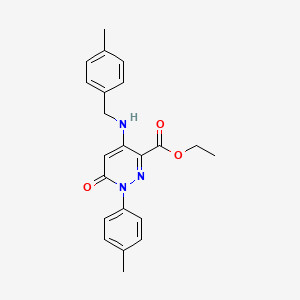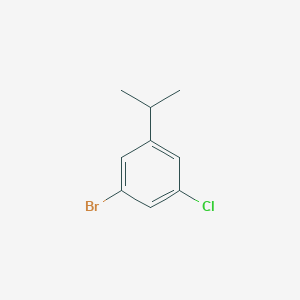![molecular formula C16H15FN6O3 B2479494 3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-48-2](/img/structure/B2479494.png)
3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been studied extensively for its potential in various scientific research applications, including as an inhibitor of certain enzymes and for its potential as an anti-cancer agent.
科学的研究の応用
Synthesis and Chemical Properties
The compound belongs to a class of compounds that are synthesized for their unique chemical properties and potential biological activities. Similar compounds, such as those incorporating morpholine and triazolopyrimidine moieties, have been synthesized and characterized for their potential applications in medicinal chemistry and biology. For instance, the synthesis of new morpholinylchalcones and their subsequent conversion into various heterocyclic compounds has been explored, demonstrating the versatility of these structures in generating biologically active molecules (Muhammad et al., 2017).
Antimicrobial and Antitumor Applications
Compounds with similar structures have been evaluated for their antimicrobial and antitumor activities. For example, some derivatives have shown promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating their potential as antitumor agents. The computational studies further support their biological activity, suggesting a basis for the development of new therapeutic agents (Muhammad et al., 2017). Additionally, the synthesis of compounds bearing morpholine and triazolopyrimidine scaffolds has been explored for their antimicrobial potential, showcasing the broad spectrum of biological activities that these molecules can exhibit (Farghaly & Hassaneen, 2013).
Molecular Docking and Mechanism of Action Studies
Molecular docking studies are essential for understanding the interaction between these compounds and their biological targets. Such studies have been conducted to support the antitumor activities of similar compounds, providing insights into their potential mechanisms of action and enhancing the design of more potent derivatives (Muhammad et al., 2017).
特性
IUPAC Name |
3-(3-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3/c17-11-2-1-3-12(8-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-4-6-26-7-5-21/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQNXDJRBAGWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2479411.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)
![benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2479414.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)


![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)
![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)

